Cas no 1788041-53-1 ((3R)-1,3-Dimethylpiperazine hemioxalate)

(3R)-1,3-Dimethylpiperazine hemioxalate is a chiral piperazine derivative featuring a stereospecific (R)-configuration at the 3-position. This compound is commonly utilized as a key intermediate in pharmaceutical synthesis, particularly for the development of enantiomerically pure active ingredients. Its hemioxalate salt form enhances stability and solubility, facilitating handling and storage. The rigid piperazine scaffold and defined stereochemistry make it valuable for asymmetric synthesis and medicinal chemistry applications, where precise molecular geometry is critical. The product is typically supplied with high chemical and optical purity, ensuring reproducibility in research and industrial processes. Its structural properties also lend utility in ligand design and catalyst development.
(3R)-1,3-Dimethylpiperazine hemioxalate structure
1788041-53-1 structure
Product Name:(3R)-1,3-Dimethylpiperazine hemioxalate
CAS No:1788041-53-1
MF:C14H30N4O4
MW:318.412403583527
CID:4816435
Update Time:2025-06-08

(3R)-1,3-Dimethylpiperazine hemioxalate Chemical and Physical Properties

Names and Identifiers

    • (3R)-1,3-Dimethylpiperazine hemioxalate
    • (3R)-1,3-Dimethylpiperazine oxalate(2:1)
    • (R)-1,3-Dimethylpiperazine oxalate(2:1)
    • SB21798
    • Inchi: 1S/2C6H14N2.C2H2O4/c2*1-6-5-8(2)4-3-7-6;3-1(4)2(5)6/h2*6-7H,3-5H2,1-2H3;(H,3,4)(H,5,6)/t2*6-;/m11./s1
    • InChI Key: KDSQTEAFUAXQJW-GOPSZHOCSA-N
    • SMILES: OC(C(=O)O)=O.N1(C)CCN[C@H](C)C1.N1(C)CCN[C@H](C)C1

Computed Properties

  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 1
  • Complexity: 145
  • Topological Polar Surface Area: 105

(3R)-1,3-Dimethylpiperazine hemioxalate Pricemore >>

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